
2-Amino-1-(2,4-difluorophenyl)ethanol
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Overview
Description
2-Amino-1-(2,4-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions .
Preparation Methods
The synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 2-nitro-1-(2,4-difluorophenyl)ethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . Another approach involves the reductive amination of 2,4-difluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium borohydride . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
2-Amino-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various oxidizing agents . Major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives .
Scientific Research Applications
2-Amino-1-(2,4-difluorophenyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate the activity of these proteins, leading to potential biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-1-(2,4-difluorophenyl)ethanol can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a salt form and has similar properties but different solubility and stability characteristics.
2-(2,4-Difluorophenyl)ethanol: This compound lacks the amino group and has different reactivity and applications.
2-Amino-2-(2,4-difluorophenyl)ethanol: This is an isomer with the amino group at a different position, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMHGFAPUWXIIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588010 |
Source
|
Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51337-06-5 |
Source
|
Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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